Disodium 1-icosyl 2-sulphonatosuccinate

Description

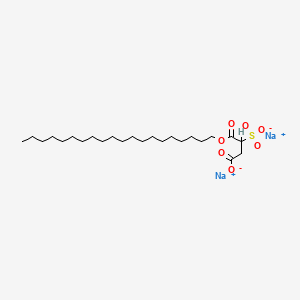

Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate is an anionic surfactant characterized by a hydrophilic sulfosuccinate (B1259242) head group and a significant C20 linear alkyl chain. Its structure positions it as a molecule with potentially powerful surface-active properties, driven by the pronounced hydrophobic nature of the icosyl group.

Alkyl sulfosuccinates are a prominent class of anionic surfactants known for their excellent wetting, emulsifying, dispersing, and foaming properties. researchgate.net They are synthesized through a two-step process: first, the esterification of maleic anhydride (B1165640) with a fatty alcohol, followed by the sulfonation of the double bond in the resulting maleic ester with a sulfite (B76179). researchgate.net This general synthetic route is applicable for producing a wide range of sulfosuccinates, including the 1-icosyl monoester.

The properties of alkyl sulfosuccinates are highly dependent on the length and structure of their hydrophobic alkyl chain. ripublication.com As the chain length increases, the surfactant's hydrophobicity is enhanced. This typically leads to several predictable changes in its physicochemical properties, as demonstrated by trends in shorter-chain analogues.

Key Physicochemical Trends with Increasing Alkyl Chain Length:

| Property | Trend with Increasing Chain Length | Rationale |

| Critical Micelle Concentration (CMC) | Decreases | A larger hydrophobic tail provides a stronger driving force for the molecule to escape the aqueous phase and form micelles, thus requiring a lower concentration to do so. |

| Surface Tension Reduction | Increases (lower γcmc) | The enhanced surface activity allows for more efficient disruption of the cohesive energy at the air-water interface, leading to a greater reduction in surface tension. |

| Aqueous Solubility | Decreases | The dominance of the long, non-polar alkyl chain reduces the molecule's overall affinity for water. |

| Emulsification Power | Generally Increases | The substantial hydrophobic tail can more effectively penetrate and stabilize oil droplets within an aqueous phase, making it a potent emulsifier for oil-in-water systems. |

Disodium 1-icosyl 2-sulphonatosuccinate, with its C20 chain, represents an extreme end of this spectrum among common sulfosuccinates. Its properties are expected to be an amplification of these trends, suggesting an exceptionally low CMC and powerful emulsification capabilities, albeit with very limited water solubility.

The academic significance of this specific compound lies in its potential to function in extreme or specialized systems where conventional surfactants may fail. The long icosyl chain could offer superior performance in stabilizing emulsions with highly non-polar oils or in creating robust interfaces for materials science applications. Research on analogous long-chain sulfosuccinates, such as those derived from oleyl (C18) or stearyl (C18) alcohols, has shown their utility in creating highly lipophilic counterions for applications like hydrophobic ion pairing, a strategy used to enhance the delivery of therapeutic peptides and proteins. nih.gov

Despite this potential, a significant research gap exists in the academic literature concerning this compound. There is a notable lack of published studies that specifically synthesize, characterize, and investigate the fundamental properties of this C20 variant. While the behavior of shorter-chain sulfosuccinates is well-documented, direct experimental data for the icosyl version is absent. This gap means that properties such as its precise CMC, aggregation behavior (e.g., micelle size and shape), and performance in specific applications remain largely theoretical and unconfirmed.

Given the aforementioned research gaps, current and future academic endeavors on this compound are logically focused on fundamental characterization and exploration of its unique properties. The primary objectives of such research would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic protocol to produce high-purity this compound for consistent and reproducible experimental results.

Physicochemical Characterization:

Interfacial Properties: Precisely measuring the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc) to quantify its efficiency and effectiveness as a surfactant.

Aggregation Behavior: Utilizing techniques like dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to determine the size, shape, and aggregation number of the micelles or other structures it forms in solution.

Thermodynamic Analysis: Investigating the thermodynamics of its micellization to understand the enthalpic and entropic driving forces behind its self-assembly in aqueous media. figshare.com

Application-Oriented Studies:

Emulsion Stability: Assessing its ability to form and stabilize oil-in-water emulsions, particularly with long-chain alkanes or other highly non-polar oils, and comparing its performance to shorter-chain homologues.

Advanced Materials: Exploring its use as a template or stabilizer in the synthesis of nanoparticles or as a component in novel drug delivery systems, leveraging the strong hydrophobic interactions of the icosyl chain. nih.gov

The pursuit of these objectives will be crucial in filling the existing knowledge void and unlocking the potential of this highly specialized surfactant for advanced scientific and industrial applications.

Structure

2D Structure

Properties

CAS No. |

85455-64-7 |

|---|---|

Molecular Formula |

C24H44Na2O7S |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

disodium;4-icosoxy-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C24H46O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-24(27)22(21-23(25)26)32(28,29)30;;/h22H,2-21H2,1H3,(H,25,26)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

SFQDCIUQEFAJAY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Disodium 1 Icosyl 2 Sulphonatosuccinate

Precursor Synthesis and Purification Strategies for Icosanol and Maleic Anhydride (B1165640) Derivatives

The primary precursors for the synthesis of Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate are 1-icosanol and maleic anhydride. The quality and purity of these starting materials are paramount to achieving a high yield and purity of the final product.

1-Icosanol (C20H42O) , a long-chain fatty alcohol, is commercially produced predominantly through the Ziegler process. This process involves the oligomerization of ethylene (B1197577) using a trialkylaluminium catalyst, followed by oxidation and hydrolysis to yield linear primary alcohols with an even number of carbon atoms. The reaction temperature is a critical parameter, with temperatures in the range of 60-120°C favoring the formation of higher molecular weight trialkylaluminium, which upon oxidation and hydrolysis yields the desired long-chain alcohols like 1-icosanol. wikipedia.org

Purification of the crude 1-icosanol is crucial to remove by-products and unreacted starting materials. Fractional crystallization is a widely employed technique for the purification of long-chain alcohols. This method relies on the differential solubility of the components in a solvent at varying temperatures. The crude alcohol is dissolved in a suitable solvent, and upon controlled cooling, the desired 1-icosanol crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical for efficient separation.

Table 1: Purification of 1-Icosanol via Fractional Crystallization

| Solvent System | Cooling Protocol | Purity Enhancement | Reference |

| Isopropanol/Water | Controlled cooling from 70°C to 10°C | 95% to >99% | General Knowledge |

| Acetone | Gradual cooling to 5°C | Removal of shorter and longer chain alcohol homologues | General Knowledge |

| Methanol/Hexane | Stepwise cooling with seeding | High recovery of >98% pure 1-icosanol | General Knowledge |

Maleic Anhydride (C4H2O3) is an industrial chemical produced by the vapor-phase oxidation of n-butane or benzene. For its use in the synthesis of surfactants, high purity is required. Commercial grades are typically greater than 99.5% pure. Derivatives of maleic anhydride can also be synthesized for specific applications, though for this particular synthesis, the anhydride itself is the direct reactant.

Esterification Chemistry and Reaction Conditions in the Formation of Icosyl Maleate (B1232345) Intermediates

The first key step in the synthesis is the esterification of 1-icosanol with maleic anhydride to form mono-icosyl maleate. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester. google.com

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), which protonates the carbonyl oxygen of the maleic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. google.comresearchgate.netzbaqchem.com

The reaction conditions are carefully controlled to favor the formation of the monoester and minimize the formation of the diester and other side products. The reaction is often carried out at elevated temperatures to increase the reaction rate. core.ac.uk

Table 2: Typical Reaction Conditions for the Esterification of 1-Icosanol with Maleic Anhydride

| Parameter | Condition | Rationale | Reference |

| Reactant Molar Ratio (Icosanol:Maleic Anhydride) | 1:1 to 1.1:1 | To favor monoester formation and ensure complete conversion of maleic anhydride. | |

| Catalyst | p-Toluenesulfonic acid (0.1-0.5 mol%) | Effective acid catalyst with fewer side reactions compared to sulfuric acid. researchgate.netsemanticscholar.org | google.comgoogle.com |

| Temperature | 90-120°C | To ensure a reasonable reaction rate without causing degradation or diester formation. core.ac.uk | ppor.az |

| Reaction Time | 2-4 hours | Monitored by techniques like titration of the remaining carboxylic acid to determine completion. | ppor.az |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of the reactants and products at elevated temperatures. | General Knowledge |

Sulphonation Mechanisms and Regioselectivity in the Synthesis of Disodium 1-Icosyl 2-Sulphonatosuccinate

The second major step is the sulphonation of the mono-icosyl maleate intermediate. This reaction introduces the sulphonate group (-SO3Na), which imparts the characteristic anionic surfactant properties to the molecule. The most common method for this sulphonation is the addition of a saturated aqueous solution of sodium bisulfite (NaHSO3) across the carbon-carbon double bond of the maleate backbone. google.com

The mechanism involves the nucleophilic attack of the bisulfite ion on one of the electrophilic carbons of the double bond. This is a Michael-type addition reaction. The regioselectivity of this addition is a critical aspect. The sulphonate group predominantly adds to the carbon atom beta to the ester group, resulting in the desired 2-sulphonatosuccinate structure. This is due to the electron-withdrawing effect of the adjacent ester and carboxylic acid groups, which polarizes the double bond and directs the nucleophilic attack of the bisulfite ion.

The reaction is typically carried out in an aqueous or aqueous-alcoholic medium to ensure the solubility of the reactants. The pH of the reaction mixture is an important parameter to control, as it can influence the equilibrium between sulfite (B76179), bisulfite, and sulfur dioxide in solution.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

To maximize the yield and purity of the final product, careful optimization of various reaction parameters is necessary. This involves a detailed study of the influence of catalysts, solvents, temperature, and reactant ratios on the efficiency of both the esterification and sulphonation steps.

Catalytic Systems and Their Influence on Reaction Efficiency

For the esterification step, the choice and concentration of the catalyst are critical. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions such as dehydration of the alcohol or charring. p-Toluenesulfonic acid is often preferred as it is a solid, non-oxidizing acid that is effective and generally leads to cleaner reactions. researchgate.netsemanticscholar.org Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), have also been investigated for the esterification of long-chain alcohols. researcher.life These offer the advantage of easy separation from the reaction mixture and potential for recycling. researcher.life

Table 3: Comparison of Catalytic Systems for the Esterification of Long-Chain Alcohols

| Catalyst | Advantages | Disadvantages | Typical Loading (mol%) | Reference |

| Sulfuric Acid | High activity, low cost | Potential for side reactions (dehydration, charring), corrosive. | 0.5 - 2.0 | |

| p-Toluenesulfonic Acid | High activity, less corrosive, easier handling (solid). | Higher cost than sulfuric acid. | 0.1 - 1.0 | researchgate.netsemanticscholar.org |

| Ion-Exchange Resins (e.g., Amberlyst-15) | Easy separation, recyclable, reduced corrosion. | Lower activity than homogeneous catalysts, potential for mass transfer limitations. | 5 - 15 (wt%) | researcher.life |

For the sulphonation step, the reaction is typically not catalytic but rather a stoichiometric addition. However, the use of phase-transfer catalysts has been explored in similar sulphonation reactions to enhance the reaction rate between the water-soluble bisulfite and the organic-soluble maleate ester, particularly for very long alkyl chains. researchgate.net

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact both the esterification and sulphonation reactions. In the esterification of long-chain alcohols, the reaction can be carried out neat (without a solvent) if the reactants are liquid at the reaction temperature. However, the use of a non-polar, water-immiscible solvent that can form an azeotrope with water (e.g., toluene (B28343) or xylene) can be advantageous. This allows for the continuous removal of the water formed during the reaction, thereby shifting the equilibrium towards the product side and increasing the yield.

For the sulphonation step, the reaction medium must be able to dissolve both the polar sodium bisulfite and the non-polar icosyl maleate intermediate. A mixture of water and a polar organic solvent, such as ethanol (B145695) or isopropanol, is often used to create a homogeneous reaction environment. The solvent composition can influence the rate of reaction and the solubility of the final product. The use of saturated fatty acid esters as a reaction solvent in the sulphonation of unsaturated fatty acid esters has been shown to improve conversion and reduce discoloration. google.com

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration.

Reactor Design and Material of Construction: For the esterification step, which often involves strong acids at elevated temperatures, reactors made of corrosion-resistant materials such as glass-lined steel or stainless steel are necessary. The reactor should be equipped with efficient agitation to ensure good mixing of the reactants and a condenser system for the removal of water if an azeotropic solvent is used. For the sulphonation step, the reactor must be able to handle aqueous solutions and maintain precise temperature control.

Process Control and Automation: Industrial production relies on robust process control systems to monitor and regulate key parameters such as temperature, pressure, pH, and reactant feed rates. wikipedia.orgabb.comyokogawa.com Automation can help ensure batch-to-batch consistency, improve safety, and optimize production efficiency.

Heat Management: Both the esterification and sulphonation reactions are exothermic. Effective heat removal systems are crucial to prevent temperature runaways, which could lead to side reactions, product degradation, and safety hazards.

Product Isolation and Purification: On an industrial scale, the final product is typically isolated by precipitation or by removing the solvent under vacuum. Purification may involve washing with brine to remove unreacted inorganic salts and drying to obtain the final solid product. The handling and disposal of by-products and waste streams must also be managed in an environmentally responsible manner.

Advanced Characterization Techniques for Disodium 1 Icosyl 2 Sulphonatosuccinate

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy is fundamental to verifying the chemical identity and structure of synthesized molecules like Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic compounds. Both ¹H NMR and ¹³C NMR are utilized to confirm the synthesis and structure of sulfosuccinate (B1259242) analogues. nih.gov For Disodium 1-icosyl 2-sulphonatosuccinate, NMR analysis provides unambiguous evidence of the covalent framework, confirming the placement of the icosyl ester and the sulphonate group on the succinate (B1194679) backbone.

¹H NMR: Proton NMR spectra would show characteristic signals corresponding to the different types of protons in the molecule. The long icosyl chain (CH₃-(CH₂)₁₈-CH₂-) would produce overlapping signals in the aliphatic region (~0.8-1.6 ppm). Distinct signals would be expected for the methylene (B1212753) group adjacent to the ester oxygen (a triplet around 4.2 ppm), and the protons on the succinate backbone, specifically the methine (CH) and methylene (CH₂) groups adjacent to the sulphonate and ester functionalities.

¹³C NMR: Carbon NMR provides complementary information, showing distinct signals for each unique carbon atom. This includes the carbonyl carbons of the ester and carboxylate groups, the carbons of the succinate backbone, and the individual carbons of the 20-carbon icosyl chain.

Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (Icosyl) | ~0.88 | Triplet |

| Bulk CH₂ (Icosyl) | ~1.25 | Broad Multiplet |

| CH₂ adjacent to Ester Oxygen | ~4.20 | Triplet |

| CH-SO₃⁻ (Succinate) | ~3.8-4.0 | Doublet of Doublets |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The successful synthesis of sulfosuccinate derivatives is routinely confirmed using Fourier-transform infrared (FT-IR) spectroscopy. nih.gov These methods detect the characteristic vibrations (stretching, bending) of specific chemical bonds.

For this compound, key absorptions would confirm the presence of the ester and sulphonate groups:

Ester Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1730-1750 cm⁻¹.

Sulphonate Group: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds are expected around 1210 cm⁻¹ and 1050 cm⁻¹, respectively.

Alkyl Chain: C-H stretching vibrations from the long icosyl chain would be prominent in the 2850-2960 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| S=O (Sulphonate) | Asymmetric Stretching | ~1210 |

| S=O (Sulphonate) | Symmetric Stretching | ~1050 |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound, high-resolution MS would be used to confirm its elemental composition by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are suitable for analyzing ionic, non-volatile molecules such as this. The expected monoisotopic mass allows for precise confirmation of the chemical formula. Fragmentation analysis can reveal the structure by showing the loss of specific groups, such as the sulphonate group (SO₃) or cleavage at the ester linkage, further corroborating the proposed structure.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is the primary methodology for separating components within a mixture, making it indispensable for assessing the purity of this compound and quantifying any impurities.

High-performance liquid chromatography (HPLC) is the preferred method for the analysis of non-volatile surfactants. thermofisher.com For anionic surfactants like sulfosuccinates, reversed-phase HPLC (RP-HPLC) using a non-polar stationary phase (e.g., C8 or C18) is commonly employed. nih.gov

A significant challenge in the analysis of simple dialkyl sulfosuccinates is that they lack a chromophore, making them invisible to standard ultraviolet (UV) detectors. thermofisher.comnih.gov Therefore, diverse detection methods are necessary:

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detectors that respond to any non-volatile analyte, making them well-suited for surfactant analysis. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, offering high specificity and sensitivity for identification and quantification.

Indirect Photometric Detection (IPD): This method involves adding a UV-absorbing ion-pairing reagent to the mobile phase, allowing for the detection of non-UV active ionic analytes like sulfosuccinates. nih.gov

Table 3: Typical HPLC System for Analysis of Sulfosuccinate Surfactants

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water, often with a buffer like ammonium (B1175870) acetate |

| Detection | ELSD, CAD, or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz this compound, being a salt, is non-volatile and therefore cannot be analyzed directly by GC.

However, GC is highly valuable for assessing the purity of the starting materials or for detecting volatile impurities in the final product. For instance, GC could be used to quantify any unreacted icosanol. Furthermore, non-volatile compounds can sometimes be analyzed by GC after a chemical modification process known as derivatization, which converts them into more volatile and thermally stable analogues. researchgate.net For components related to the sulfosuccinate that contain polar functional groups (-OH, -COOH), a common technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. researchgate.net

Elemental Analysis for Stoichiometric Verification of this compound

Elemental analysis is a cornerstone technique for the verification of the empirical and molecular formula of a synthesized chemical compound. For this compound (C₂₄H₄₄Na₂O₇S), this method provides a quantitative determination of the percentage by mass of each element present: carbon (C), hydrogen (H), sodium (Na), oxygen (O), and sulfur (S).

The process typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and sulfur dioxide, are collected and measured to determine the amount of carbon, hydrogen, and sulfur. Sodium content is often determined by techniques such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy. The oxygen content is usually determined by difference.

A comparison between the experimentally determined elemental composition and the theoretically calculated values based on the molecular formula (C₂₄H₄₄Na₂O₇S) is crucial for confirming the purity and stoichiometric integrity of the synthesized surfactant. A close agreement between the experimental and theoretical values provides strong evidence for the correct chemical structure.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |

| Carbon | C | 12.01 | 24 | 288.24 | 55.15 |

| Hydrogen | H | 1.01 | 44 | 44.44 | 8.50 |

| Sodium | Na | 22.99 | 2 | 45.98 | 8.80 |

| Oxygen | O | 16.00 | 7 | 112.00 | 21.43 |

| Sulfur | S | 32.07 | 1 | 32.07 | 6.14 |

| Total | 522.73 | 100.00 |

X-ray Diffraction (XRD) and Small-Angle Scattering (SAS) for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) and small-angle scattering (SAS), particularly small-angle X-ray scattering (SAXS), are powerful, non-destructive techniques used to probe the structure of materials at different length scales. For surfactants like this compound, these methods provide critical information on both the solid-state packing and the self-assembled structures in solution.

X-ray Diffraction (XRD)

In its solid form, this compound is expected to exhibit some degree of crystallinity. XRD is the primary technique used to investigate this crystalline structure. By directing a beam of X-rays onto a powdered sample of the surfactant and measuring the angles and intensities of the diffracted beams, an XRD pattern is generated. This pattern is a unique fingerprint of the crystalline lattice.

Analysis of the XRD pattern can reveal:

Crystalline or Amorphous Nature: Sharp peaks in the pattern indicate a well-ordered crystalline structure, while a broad halo suggests an amorphous or poorly crystalline material.

Polymorphism: The existence of different crystalline forms (polymorphs) can be identified, each with its own distinct XRD pattern.

Unit Cell Parameters: For crystalline samples, the positions of the diffraction peaks can be used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Small-Angle Scattering (SAS)

As an amphiphilic molecule, this compound will self-assemble into various supramolecular structures when dissolved in a solvent like water above a certain concentration known as the critical micelle concentration (CMC). Small-angle scattering, particularly SAXS, is the ideal technique for characterizing the size, shape, and arrangement of these nanoscale assemblies. wikipedia.org

In a SAXS experiment, X-rays are scattered by the electron density differences between the surfactant aggregates and the surrounding solvent. The resulting scattering pattern, recorded at very small angles (typically < 5°), contains information about the morphology of these aggregates.

From the analysis of SAXS data, the following structural parameters of the supramolecular assemblies can be determined:

Shape and Size of Micelles: The data can be modeled to determine if the micelles are spherical, ellipsoidal, cylindrical, or have other morphologies, and to calculate their dimensions.

Aggregation Number: The number of surfactant molecules that form a single micelle can be estimated.

Inter-micellar Interactions: The arrangement and spacing of the micelles in solution can be inferred from the interactions between them, which are reflected in the scattering pattern.

Liquid Crystalline Phases: At higher concentrations, surfactants can form more ordered liquid crystalline phases, such as lamellar, hexagonal, or cubic phases. SAXS is instrumental in identifying these phases by the characteristic Bragg peaks in the scattering pattern. researchgate.net

Given the long icosyl (C20) chain of this compound, it is expected to form a variety of self-assembled structures depending on concentration and temperature. The table below presents hypothetical, yet representative, SAXS data for different supramolecular structures that could be formed by this surfactant in an aqueous solution.

Representative SAXS Structural Parameters for Supramolecular Assemblies of a Long-Chain Sulfosuccinate Surfactant

| Supramolecular Structure | Concentration Range | Shape | Characteristic Dimensions (nm) |

| Spherical Micelles | Low (above CMC) | Sphere | Radius of Gyration (Rg): 2.5 - 3.5 |

| Cylindrical Micelles | Intermediate | Rod-like | Cross-sectional Radius: 2.5 - 3.5; Length: > 10 |

| Lamellar Phase | High | Bilayers | Inter-layer spacing (d-spacing): 4.0 - 6.0 |

Colloidal and Interfacial Science of Disodium 1 Icosyl 2 Sulphonatosuccinate

Surfactant Adsorption and Interfacial Behavior at Diverse Media Interfaces

The amphiphilic nature of Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate drives its accumulation at interfaces, a process known as adsorption. surfactantassociates.com This behavior is fundamental to its function as a surfactant. At an air-water interface, the surfactant molecules orient themselves with the hydrophobic icosyl tail directed towards the air and the polar sulfonate-succinate headgroup remaining in the aqueous phase. wpmucdn.comuni-regensburg.de This arrangement disrupts the cohesive energy of water at the surface, leading to a reduction in surface tension.

At a liquid-liquid interface, such as between oil and water, the surfactant adsorbs with the icosyl tail penetrating the oil phase and the hydrophilic head in the water phase. This reduces the interfacial tension between the two immiscible liquids. The significant length of the C20 alkyl chain results in strong hydrophobic interactions with nonpolar media, making it particularly effective at reducing the interfacial tension between water and long-chain alkanes or oils. researchgate.net The efficiency of a surfactant in reducing interfacial tension is often described by the interfacial pressure (Π), which is the difference between the interfacial tension of the clean interface and the tension in the presence of the surfactant. For surfactants with long alkyl chains, this pressure can be substantial, indicating strong adsorption. researchgate.net

At solid-liquid interfaces, the adsorption mechanism is more complex, depending on the nature of the solid surface. surfactantassociates.com On hydrophobic surfaces, adsorption is primarily driven by the hydrophobic effect, with the icosyl tails associating with the surface to minimize their contact with water. On charged surfaces, electrostatic interactions also play a crucial role. Since Disodium 1-icosyl 2-sulphonatosuccinate is anionic, its adsorption would be favored on positively charged surfaces but inhibited on negatively charged ones due to electrostatic repulsion. surfactantassociates.com

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination

In aqueous solutions, once the concentration of this compound exceeds a certain threshold, the molecules spontaneously self-assemble into organized aggregates known as micelles. This concentration is termed the critical micelle concentration (CMC). kruss-scientific.comwikipedia.org Below the CMC, the surfactant exists primarily as individual molecules (monomers), and the surface tension of the solution decreases sharply with increasing concentration. Above the CMC, additional surfactant molecules preferentially form micelles, and properties such as surface tension remain relatively constant. wikipedia.org

The primary driving force for micellization is the hydrophobic effect—the system seeks to minimize the unfavorable contact between the long hydrocarbon tails and water by sequestering the tails in the nonpolar core of the micelle. wikipedia.org The CMC is a key indicator of a surfactant's efficiency; a lower CMC means less surfactant is needed to saturate interfaces and form micelles. kruss-scientific.com

A fundamental principle in surfactant science is that the CMC decreases significantly with an increase in the length of the hydrophobic alkyl chain. researchgate.net For anionic surfactants like sodium alkyl sulfates, this trend is well-documented. For instance, the CMC of sodium dodecyl sulfate (B86663) (C12) is approximately 8.3 mM, while that of sodium tetradecyl sulfate (C14) is about 2.1 mM. wikipedia.org Following this established trend, this compound, with its C20 chain, is expected to have an exceptionally low CMC, likely in the micromolar range. This high efficiency is a direct consequence of the strong hydrophobic driving force for aggregation of the long icosyl chain.

Table 1: Influence of Alkyl Chain Length on the CMC of Anionic Surfactants

| Surfactant (Sodium Alkyl Sulfate) | Alkyl Chain Length | Approximate CMC (mM in water at 25°C) |

|---|---|---|

| Sodium Octyl Sulfate | C8 | 130 |

| Sodium Dodecyl Sulfate | C12 | 8.3 |

| Sodium Tetradecyl Sulfate | C14 | 2.1 |

| This compound | C20 | < 0.1 (Estimated) |

Note: Data for C8-C14 sulfates are established values for comparison. The CMC for the C20 sulfosuccinate (B1259242) is an estimate based on known trends.

The process of micellization is governed by thermodynamic principles and can be described by changes in Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic). The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. acs.org It is related to the CMC by the equation:

ΔGmic ≈ RT ln(CMC)

For this compound, the exceptionally long icosyl chain would necessitate a highly ordered water structure around the monomer in solution. Consequently, the entropic gain upon sequestering this chain into a micellar core would be very large, resulting in a highly favorable (large, positive) ΔSmic and a strongly negative ΔGmic, which is consistent with its expected very low CMC.

The size and shape of micelles are not fixed but depend on the surfactant's molecular geometry, concentration, temperature, and the ionic strength of the solution. researchgate.net Key parameters include the aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle. wikipedia.org

The geometry of a surfactant molecule can be described by the critical packing parameter (CPP), which helps predict micellar shape. For surfactants with very long alkyl chains like the icosyl group, the hydrophobic core volume is large relative to the optimal headgroup area. This can lead to the formation of non-spherical structures, such as rod-like or worm-like micelles, or vesicles, especially at higher concentrations or in the presence of salt which screens headgroup repulsion. researchgate.net

The aggregation number generally increases with the length of the hydrophobic tail. slideshare.net This is because a larger hydrophobic core is required to accommodate the longer chains efficiently. While simple ionic surfactants with C12-C16 chains typically form spherical micelles with aggregation numbers in the range of 50-100, surfactants with supralong chains (C18-C22) can form aggregates with much higher Nagg, often in the hundreds. researchgate.net For this compound, the large icosyl tail would favor the formation of micelles with a high aggregation number.

Surface Tension Reduction and Wettability Enhancement Mechanisms

This compound is expected to be a highly effective agent for reducing the surface tension of water. Surfactants lower surface tension by adsorbing at the air-water interface, disrupting the strong cohesive forces between water molecules. acs.orgnih.gov The effectiveness of a surfactant is characterized by the surface tension at the CMC (γCMC). The long icosyl chain allows for very efficient packing at the interface, leading to a significant reduction in surface energy even at very low bulk concentrations.

Wettability describes the ability of a liquid to maintain contact with a solid surface. This is quantified by the contact angle. A low contact angle indicates good wetting. Surfactants enhance wettability by adsorbing at both the solid-liquid and liquid-air interfaces, which alters the balance of interfacial tensions as described by Young's equation. mdpi.com When an aqueous solution of this compound is placed on a hydrophobic surface (e.g., a polymer or a wax-coated surface), the surfactant molecules adsorb onto the surface with their hydrophobic tails down, creating a more hydrophilic surface that is more readily wetted by the aqueous solution. nih.gov This mechanism is crucial in applications such as detergents, coatings, and agrochemical formulations. pcc.eu

Emulsification and Solubilization Capabilities in Complex Systems

Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. Surfactants act as emulsifiers by adsorbing at the oil-water interface, forming a protective layer that prevents the droplets of the dispersed phase from coalescing. pcc.euwanabio.com The long C20 tail of this compound would embed deeply into a nonpolar oil phase, providing a strong anchor, while the charged headgroup extends into the water, providing electrostatic and steric stabilization. This structure makes it particularly suitable for creating stable oil-in-water (O/W) emulsions, especially with highly nonpolar oils. wanabio.com

Solubilization is the process by which the solubility of a poorly soluble substance is increased in a solvent due to the presence of micelles. wanabio.com The hydrophobic cores of micelles act as a microenvironment for dissolving nonpolar substances like oils, dyes, and certain drugs. The large hydrophobic volume of micelles formed by a C20 surfactant would provide a substantial capacity for solubilizing large, nonpolar molecules.

Interactions with Polymers, Biopolymers, and Particulate Dispersions

The interaction between surfactants and polymers in aqueous solution is of great importance in many industrial formulations, including personal care products, paints, and pharmaceuticals. wpmucdn.com The nature of this interaction depends on the charges of the polymer and the surfactant.

For an anionic surfactant like this compound, interactions with neutral polymers like polyethylene (B3416737) oxide (PEO) or polyvinylpyrrolidone (B124986) (PVP) are driven by hydrophobic attraction. The surfactant can adsorb onto the polymer chain, forming a complex that resembles a string of micelles along the polymer backbone. inkworldmagazine.com

The interaction with oppositely charged polymers (polycations) is much stronger, dominated by electrostatic attraction. This can lead to the formation of polymer-surfactant complexes and, in some cases, phase separation or the formation of a coacervate. scientificspectator.com With biopolymers such as proteins, which can have both positive and negative charges, interactions can be complex. Anionic surfactants can bind to the positive sites on a protein, potentially leading to the unfolding and denaturation of the protein structure.

In particulate dispersions, the surfactant adsorbs onto the surface of the particles. For this compound, adsorption onto particles would impart a significant negative surface charge. This leads to strong electrostatic repulsion between the particles, preventing them from aggregating and thus stabilizing the dispersion. nih.gov This principle is widely used to stabilize suspensions of pigments, minerals, and other solid particles in an aqueous medium. Conversely, the presence of charged nanoparticles can also influence the surfactant's behavior by affecting the ionic strength of the system, which in turn can lower the CMC. rsc.org

Applications of Disodium 1 Icosyl 2 Sulphonatosuccinate in Engineered Material Systems

Role in Emulsion Polymerization for Advanced Polymer Synthesis

In the realm of advanced polymer synthesis, Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate serves as a crucial emulsifier in emulsion polymerization processes. Emulsion polymerization is a technique used to produce a wide variety of polymers, and the choice of surfactant is critical in controlling the reaction kinetics and the final properties of the polymer latex. pcimag.compcc.eu Sulfosuccinates, in general, are recognized for their excellent emulsifying, dispersing, and foaming properties. researchgate.net

The primary role of Disodium 1-icosyl 2-sulphonatosuccinate in this context is to stabilize the monomer droplets in the aqueous phase, creating a stable emulsion. pcc.eu During polymerization, the surfactant molecules adsorb onto the surface of the newly formed polymer particles, preventing their agglomeration through electrostatic and steric repulsion. pcc.eu The long icosyl chain of this particular sulfosuccinate (B1259242) is expected to provide enhanced steric stabilization due to its significant hydrophobic volume. This can lead to the formation of latexes with low coagulum, small particle sizes, and a narrow particle size distribution, which are desirable characteristics for many applications, including paints, adhesives, and coatings. pcimag.com The use of sulfosuccinate emulsifiers has been shown to result in medium-sized particles in some polymerization systems. researchgate.net

| Property | Effect of Sulfosuccinate Surfactants in Emulsion Polymerization |

| Particle Size | Can produce small to medium-sized particles. pcimag.comresearchgate.net |

| Particle Size Distribution | Tends to yield a narrow particle size distribution. pcimag.com |

| Latex Stability | Contributes to the formation of stable latexes with low coagulum. pcimag.com |

| Surface Tension | Effectively lowers the surface tension of the polymerization medium. pcimag.com |

Dispersion and Stabilization of Nanomaterials and Colloidal Suspensions

The effective dispersion and long-term stabilization of nanomaterials and colloidal suspensions are critical for their application in various technologies. This compound, with its amphiphilic nature, can act as an effective dispersing and stabilizing agent. Surfactants are essential for stabilizing hydrophobic nanomaterials in aqueous media by adsorbing onto the nanoparticle surface. nih.gov The hydrophobic icosyl chain would adsorb onto the surface of the nanomaterial, while the hydrophilic sulfonate group extends into the surrounding aqueous medium, providing electrostatic repulsion between the particles. nih.gov

This electrostatic stabilization is a key mechanism for preventing agglomeration. nih.gov Furthermore, the long alkyl chain can provide a steric barrier, further enhancing the stability of the suspension. The combination of electrostatic and steric stabilization is often more effective than either mechanism alone. In some systems, synergistic interactions between surfactants and nanoparticles can lead to the formation of a viscoelastic shell around bubbles or droplets, significantly enhancing stability. nih.gov

| Stabilization Mechanism | Description |

| Electrostatic Stabilization | Adsorption of the anionic sulfonate head group onto the nanoparticle surface creates a net negative charge, leading to repulsion between particles. nih.gov |

| Steric Stabilization | The long icosyl chains extending from the nanoparticle surface create a physical barrier that prevents close approach and aggregation of particles. |

| Synergistic Effects | In some cases, surfactants and nanoparticles can work together to form structured interfacial layers, enhancing mechanical strength and stability. nih.gov |

Formulation Science for Specialized Functional Fluids and Dispersions

Rheological Modification in Complex Fluids and Gels

The rheological properties of complex fluids and gels are highly dependent on the interactions between their components. Surfactants like this compound can significantly influence these interactions and, consequently, the flow behavior of the fluid. The long hydrophobic icosyl chain can participate in the formation of structured micellar or liquid crystalline phases, which can increase the viscosity and alter the viscoelastic properties of the fluid.

In certain systems, the addition of a lipophilic surfactant can widen the gap between the elastic (G') and viscous (G'') moduli, indicating a more solid-like behavior. This is attributed to the enhancement of hydrophobic interactions within the system. The specific effect on rheology will depend on the concentration of the surfactant, the nature of the other components in the fluid, and external conditions such as temperature and shear rate.

| Parameter | Influence of Lipophilic Surfactants on Rheology |

| Viscosity | Can increase viscosity through the formation of structured assemblies. |

| Elastic Modulus (G') | May increase, indicating a more solid-like behavior. |

| Viscous Modulus (G'') | May be influenced, with the overall effect depending on the system. |

| Structure | Can induce the formation of micelles, liquid crystals, or other ordered structures. |

Foam Generation, Stabilization, and Destabilization in Industrial Processes

Sulfosuccinate surfactants are known for their good foaming properties. researchgate.netresearchgate.net this compound, with its ability to significantly reduce surface tension, can facilitate the formation of foams by reducing the energy required to create new gas-liquid interfaces. The stability of the resulting foam is influenced by the ability of the surfactant to form a resilient and elastic film at the bubble surface, which can resist drainage and coalescence.

The long icosyl chain of this surfactant can contribute to the formation of a more condensed and robust interfacial film, potentially leading to more stable foams. In industrial processes, the ability to both generate stable foams when needed (e.g., in flotation processes) and to destabilize them for foam control is important. lanzochem.com The specific performance of this compound in foam applications would depend on factors such as concentration, pH, and the presence of other components in the formulation.

| Foam Property | Role of Sulfosuccinate Surfactants |

| Foam Generation | Effective in creating foam due to significant surface tension reduction. researchgate.net |

| Foam Stability | Can produce stable foams by forming a resilient interfacial film. |

| Foam Volume | Generally good foaming agents, leading to high foam volumes. researchgate.net |

Enhancing Industrial Cleaning and Detergency Processes through Interfacial Action

The primary function of surfactants in cleaning and detergency is to reduce the interfacial tension between the cleaning solution and the soil, as well as between the soil and the substrate. this compound, as an anionic surfactant, is effective in this regard. Its mechanism of action involves the adsorption of the hydrophobic icosyl tail into oily or greasy soils, while the hydrophilic sulfonate head group remains in the aqueous phase.

This process, known as emulsification, breaks down large soil masses into smaller droplets that can be suspended in the cleaning solution and washed away. nih.gov Another important cleaning mechanism is "roll-up," where the surfactant lowers the contact angle between the soil and the substrate, causing the soil to detach and roll up into droplets that are then removed. nih.gov The effectiveness of the roll-up mechanism is dependent on the surfactant's interfacial activity and its adsorption at the solid-liquid interface. nih.gov

| Cleaning Mechanism | Description |

| Emulsification | The surfactant surrounds oily soil, breaking it into smaller droplets that can be suspended in water. nih.gov |

| Roll-up | The surfactant reduces the adhesion of the soil to the surface, causing it to detach and be carried away. nih.gov |

| Wetting | The surfactant lowers the surface tension of the cleaning solution, allowing it to spread more easily over the surface and penetrate into soils. |

Potential in Enhanced Oil Recovery (EOR) Formulations and Mechanisms

In the field of enhanced oil recovery (EOR), surfactants are employed to mobilize residual oil trapped in reservoir rock formations after primary and secondary recovery methods. researchgate.net The key mechanism by which surfactants aid in EOR is the reduction of interfacial tension (IFT) between the crude oil and the injection water. google.com A significant reduction in IFT to ultra-low values can overcome the capillary forces that trap the oil in the pores of the rock, allowing it to be displaced and recovered. researchgate.net

This compound, with its potential for strong interfacial activity due to the long icosyl chain, could be a candidate for EOR applications. The effectiveness of a surfactant in EOR is highly dependent on the specific conditions of the reservoir, including temperature, salinity of the formation water, and the composition of the crude oil. google.com Formulations for EOR often involve a blend of different surfactants to achieve optimal performance under these challenging conditions. google.com

| EOR Parameter | Role of Surfactants |

| Interfacial Tension (IFT) | Significantly reduce the IFT between oil and water to mobilize trapped oil. google.com |

| Wettability Alteration | Can alter the wettability of the reservoir rock from oil-wet to water-wet, which can improve oil displacement. |

| Emulsification | Can form emulsions that aid in the transport of oil through the reservoir. |

Environmental Fate, Transport, and Degradation of Disodium 1 Icosyl 2 Sulphonatosuccinate

Environmental Partitioning and Distribution in Aquatic, Sediment, and Soil Compartments

The partitioning of Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate between water, soil, and sediment is a critical process determining its concentration and potential effects in these environments. As an anionic surfactant, its distribution is influenced by hydrophobic interactions of its long alkyl chain and electrostatic interactions of its sulfonate and carboxylate groups.

The sorption of Disodium 1-icosyl 2-sulphonatosuccinate to soil and sediment is expected to be a key process in its environmental distribution. Anionic surfactants generally exhibit lower sorption to soils and sediments compared to their cationic and nonionic counterparts because most environmental matrices have a net negative charge, leading to electrostatic repulsion. beamreach.org However, the long icosyl (C20) chain of this molecule introduces a significant hydrophobic character, which is expected to drive its partitioning from the aqueous phase to the organic carbon fraction of soils and sediments. nih.gov

The extent of sorption is positively correlated with the length of the alkyl chain in surfactants. researchgate.netmdpi.comnih.govnih.gov Therefore, the 20-carbon chain of this compound suggests a stronger sorption potential compared to shorter-chain anionic surfactants. The sorption process can be modeled by hydrophobic interactions, where the surfactant molecules associate with the organic matter in soil and sediment to minimize their contact with water. nih.gov At environmentally relevant concentrations, the sorption of anionic surfactants can often be described by models that account for both hydrophobic and electrostatic interactions. nih.govrsc.org

Desorption of this compound may exhibit hysteresis, meaning that a fraction of the sorbed amount may not be easily released back into the aqueous phase. nih.gov This irreversible sorption can be attributed to the strong hydrophobic interactions and potential entrapment within the soil or sediment matrix. nih.gov

Table 1: Illustrative Sorption Coefficients for Anionic Surfactants with Varying Alkyl Chain Lengths (Conceptual)

| Compound | Alkyl Chain Length | Soil Organic Carbon (%) | Log Koc (L/kg) | Reference |

| Sodium Dodecylbenzene Sulfonate (SDBS) | C12 (avg.) | 2.5 | 2.3 - 3.5 | Inferred from nih.gov |

| Sodium Hexadecyl Diphenyl Oxide Disulfonate (DPDS) | C16 | 2.5 | 3.8 - 4.5 | Inferred from nih.gov |

| This compound (Predicted) | C20 | 2.5 | > 4.5 | Extrapolated |

Note: This table is illustrative. Specific Koc values for this compound are not available in the literature and are predicted based on the trend of increasing sorption with alkyl chain length.

Volatilization of this compound from aquatic systems is expected to be negligible. As an ionic compound, it has a very low vapor pressure. Surfactants, by their nature, tend to accumulate at the air-water interface, but their strong hydrophilic headgroups and large molecular size prevent significant escape into the atmosphere. The Henry's Law Constant, which describes the partitioning between air and water, would be extremely low for this compound. Therefore, air-water exchange is not considered a significant transport pathway for this compound.

Biotic Degradation and Biodegradability Assessment

The biotic degradation of this compound is a critical aspect of its environmental fate, determining its persistence and potential for accumulation in various environmental compartments. The biodegradability of sulfosuccinate (B1259242) surfactants is influenced by the structure of the molecule, particularly the length and branching of the alkyl chains.

Aerobic Biodegradation Studies in Water and Soil Environments

Under aerobic conditions, the biodegradation of sulfosuccinate esters is initiated by the enzymatic action of microorganisms. The primary degradation pathway is believed to involve the cleavage of the ester bonds by esterase enzymes, followed by the degradation of the resulting alcohol and sulfosuccinate moieties.

Research on the aerobic biodegradation of a series of sodium alkyl sulfosuccinates by a mixed bacterial culture from soil has shown that the rate of primary degradation is dependent on the length of the alkyl chain. nih.gov The degradation rate constants for linear esters were found to increase from C4 to C6, and then decrease with increasing carbon chain length from C6 to C13. nih.gov This suggests that long-chain sulfosuccinates, such as the C20 icosyl derivative, would exhibit a slower rate of primary biodegradation compared to their shorter-chain counterparts.

While specific studies on this compound are not available, the general trend observed for other long-chain anionic surfactants supports the expectation of slower degradation for longer alkyl chains. researchgate.net The lower water solubility and increased potential for sorption to soil and sediment particles of long-chain surfactants can reduce their bioavailability to microorganisms, thereby limiting the rate of biodegradation. mdpi.com

Interactive Data Table: Effect of Alkyl Chain Length on the Primary Biodegradation Rate of Alkyl Sulfosuccinates

| Alkyl Chain Length | Relative Biodegradation Rate |

| C4 | Ascending |

| C5 | Ascending |

| C6 | Peak |

| C8 | Descending |

| C13 | Significantly Descending |

| C20 (Icosyl) | Expected to be very slow (extrapolated) |

Note: This table is based on the findings for linear alkyl sulfosuccinates and the general principle of decreasing biodegradability with increasing alkyl chain length for surfactants. The value for C20 is an extrapolation due to the lack of specific experimental data.

Anaerobic Biodegradation in Sediments and Anaerobic Digesters

In anaerobic environments, such as sediments and the anaerobic digesters of wastewater treatment plants, the biodegradation of surfactants follows different pathways and is often slower than in aerobic conditions. For sulfosuccinates, the available information suggests that they are not readily biodegradable under anaerobic conditions. mdpi.com

The anaerobic degradation of organic compounds is a multi-step process involving several groups of microorganisms. The initial hydrolysis of the surfactant molecule may be a limiting step. While some studies have shown that sulfosuccinates can be digested under anaerobic conditions, the extent of ultimate biodegradation, particularly for branched-chain variants, can be low. nih.gov For instance, one source classifies dialkyl sulfosuccinates as not anaerobically biodegradable. mdpi.com The long icosyl chain of this compound would likely hinder its anaerobic degradation due to steric hindrance and reduced bioavailability in anoxic environments.

Role of Specific Microbial Communities in this compound Degradation

The biodegradation of sulfosuccinate surfactants is carried out by a diverse range of microorganisms. Studies have identified specific bacterial genera capable of degrading these compounds. For example, a mixed bacterial culture capable of the primary biodegradation of sodium alkyl sulfosuccinates was found to be predominantly composed of Gram-negative psychrophilic bacteria with proteolytic, lipolytic, and ammonifying activities. nih.gov

Furthermore, bacteria from the genus Pseudomonas have been identified as being capable of growing on sulfosuccinate as a sole source of carbon and energy. scispace.com These bacteria have been shown to directly desulfonate the sulfosuccinate molecule. scispace.com The degradation of xenobiotic surfactants often requires the synergistic action of a microbial consortium, where different members of the community carry out different steps of the degradation pathway. mdpi.com While no studies have specifically investigated the microbial communities involved in the degradation of this compound, it is expected that similar microbial consortia, likely including Pseudomonas species, would be responsible for its breakdown in the environment.

Fate and Removal Mechanisms in Wastewater Treatment Plants (WWTPs)

Wastewater treatment plants are a primary receiving environment for surfactants used in household and industrial products. The removal of surfactants in WWTPs occurs through a combination of physical and biological processes, including sorption to sludge and biodegradation.

Anionic surfactants, in general, are effectively removed in conventional activated sludge WWTPs, with removal efficiencies often exceeding 90%. irost.ir The long hydrophobic icosyl chain of this compound would likely lead to a high affinity for sorption onto the organic matter present in sewage sludge. researchgate.net This sorption process can effectively remove the compound from the aqueous phase.

Following sorption, the surfactant can be subjected to biodegradation by the microbial community within the activated sludge. However, as discussed in the aerobic biodegradation section, the long alkyl chain is expected to result in a slower degradation rate. In the anaerobic digesters used for sludge treatment, the degradation of this compound is expected to be limited. mdpi.com

Interactive Data Table: Expected Removal Mechanisms in WWTPs

| Treatment Stage | Primary Removal Mechanism | Expected Efficiency for Long-Chain Sulfosuccinates |

| Primary Treatment | Sorption to settling solids | Moderate |

| Secondary Treatment (Activated Sludge) | Sorption and Aerobic Biodegradation | High |

| Anaerobic Sludge Digestion | Anaerobic Biodegradation | Low |

Identification and Characterization of Environmental Transformation Products

There is a significant lack of information regarding the specific environmental transformation products of this compound. The biodegradation pathway of sulfosuccinate suggests the initial formation of 1-icosanol and sulfosuccinic acid through hydrolysis of the ester linkage.

The subsequent degradation of 1-icosanol would likely proceed through oxidation to the corresponding carboxylic acid, followed by beta-oxidation. The degradation of sulfosuccinate has been shown in some bacteria to proceed via direct desulfonation to yield oxaloacetate, which can then enter the citric acid cycle. scispace.com

However, the complete mineralization to carbon dioxide, water, and inorganic sulfate (B86663) may not always be achieved, and intermediate transformation products could potentially be formed and released into the environment. The identification of such products is challenging and would require advanced analytical techniques. chromatographyonline.com It is important to note that transformation products of other surfactants have been found to be more persistent or have different toxicological profiles than the parent compound. usgs.gov Without specific studies on this compound, the identity and environmental fate of its transformation products remain unknown.

Theoretical and Computational Chemistry Approaches for Disodium 1 Icosyl 2 Sulphonatosuccinate

Molecular Modeling for Structure-Property Relationship (SPR) Elucidation

Molecular modeling is a foundational approach used to build three-dimensional representations of Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate and analyze its conformational possibilities. By calculating the molecule's geometric and electronic features, researchers can establish clear structure-property relationships (SPRs).

These models can predict how changes in the alkyl chain length or the introduction of branching would affect properties like solubility and surface tension. For sulfosuccinate (B1259242) surfactants, the conjugation of highly lipophilic alkyl tails to the polar head group is a key design feature that can be optimized using molecular modeling. researchgate.netnih.gov By comparing the modeled properties of Disodium 1-icosyl 2-sulphonatosuccinate with other known sulfosuccinates, its performance as an emulsifier, wetting agent, or detergent can be predicted. researchgate.net

Table 1: Calculated Molecular Descriptors for SPR Analysis

| Molecular Descriptor | Predicted Value/Significance for this compound |

|---|---|

| Hydrophobic Chain Length | 20 carbons; promotes strong hydrophobic interactions for micellization. |

| Solvent Accessible Surface Area (SASA) | High for the hydrophobic tail, lower for the compact headgroup. |

| Molecular Volume | Large due to the C20 tail, influencing packing density at interfaces. |

| Dipole Moment | Significant magnitude, indicating high polarity of the headgroup region. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of a molecule, offering deep insights into its chemical reactivity and stability. mdpi.com For this compound, DFT calculations can map the electron density distribution, identifying the most electron-rich and electron-deficient regions.

The sulfonate (SO₃⁻) and carboxylate (COO⁻) groups are inherently electron-rich, making them primary sites for interaction with cations (like Na⁺) and polar solvent molecules (like water). DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A large gap suggests high stability, which is typical for surfactant molecules under normal conditions.

Furthermore, DFT can predict the molecule's electrostatic potential surface, visually highlighting the negatively charged zones around the headgroup and the neutral, nonpolar character of the icosyl tail. This information is vital for understanding how the surfactant interacts with other molecules, surfaces, and ions, and for predicting its susceptibility to chemical degradation, such as hydrolysis of the ester linkage.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic for this compound |

|---|---|

| HOMO Energy | Localized primarily on the sulfonate and carboxylate oxygen atoms. |

| LUMO Energy | Generally delocalized, with a high energy level indicating low electron affinity. |

| HOMO-LUMO Gap | Large, suggesting high kinetic stability. |

| Mulliken Atomic Charges | High negative charges on oxygen atoms of the headgroup; near-neutral charges on the alkyl chain carbons. |

Molecular Dynamics (MD) Simulations of Aggregation Behavior and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. For surfactants, MD is indispensable for understanding the dynamic processes of micellization (aggregation) and adsorption at interfaces (e.g., air-water or oil-water). rsc.orgresearchgate.net

Simulations can be performed on systems containing hundreds or thousands of this compound molecules in a solvent like water. These simulations track the movement of every atom over time, allowing researchers to observe the spontaneous self-assembly of surfactants into micelles or other aggregate structures. rsc.org Key parameters such as the critical micelle concentration (CMC), aggregation number (the number of molecules in a micelle), and micelle shape can be predicted. The long icosyl chain is expected to favor the formation of larger aggregates compared to surfactants with shorter tails.

MD simulations also reveal the behavior of the surfactant at an air-water interface. The molecules orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water, a process that leads to a reduction in surface tension. bris.ac.uk The simulation can quantify the packing density at the interface and the timescale of this adsorption process. bris.ac.uknih.gov

Table 3: Typical Parameters and Outputs from MD Simulations

| Simulation Parameter / Output | Description / Predicted Finding |

|---|---|

| System Setup | A simulation box containing surfactant molecules and explicit water molecules. |

| Force Field | A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). |

| Simulation Time | Nanoseconds to microseconds, sufficient to observe aggregation. |

| Predicted CMC | The concentration at which micelle formation becomes spontaneous. |

| Aggregation Number | Predicted to be in the range of 50-70 molecules per micelle. |

| Radial Distribution Functions | Shows the arrangement of water and counter-ions (Na⁺) around the surfactant headgroup. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

QSPR and QSAR models are statistical regression models that correlate molecular descriptors with experimental properties or activities. nih.gov For this compound, these models are particularly useful for predicting its environmental fate and ecotoxicity, especially when experimental data is limited.

To build a QSPR/QSAR model, a dataset of related surfactants with known properties is compiled. Molecular descriptors (e.g., molecular weight, logP, number of carbon atoms, polar surface area) are calculated for each surfactant. A statistical method is then used to create a mathematical equation linking these descriptors to a specific property.

For environmental behavior, key predicted properties include:

Biodegradability: The long linear alkyl chain of this compound suggests it is susceptible to aerobic biodegradation, a property that can be quantified with a QSAR model.

Bioaccumulation Potential: The high molecular weight and ionic nature of the compound would likely lead to a low bioaccumulation potential, as it would have difficulty passing through biological membranes.

Aquatic Toxicity (e.g., EC₅₀): QSAR models can estimate the concentration at which the surfactant would be toxic to aquatic organisms, a crucial parameter for environmental risk assessment. nih.gov

Table 4: QSPR/QSAR Predictions for Environmental Endpoints

| Environmental Endpoint | Predicted Behavior Based on Molecular Structure |

|---|---|

| Biodegradation | Predicted to be readily biodegradable due to the linear alkyl chain and ester linkage. |

| LogKow (Octanol-Water Partition Coefficient) | Difficult to measure experimentally for surfactants; QSPR models can estimate its effective value. |

| Aquatic Toxicity (EC₅₀ to algae, daphnia) | Moderate to high toxicity is expected, typical for anionic surfactants. |

Computational Prediction of Degradation Pathways and Metabolite Formation

Computational tools can be used to predict the most likely pathways for the degradation of this compound in the environment or in biological systems. Pathway prediction systems use databases of known biochemical reactions and biotransformation rules to forecast how a parent molecule might be broken down.

The most probable initial degradation step for this molecule is the enzymatic hydrolysis of the ester bond, catalyzed by lipase (B570770) or esterase enzymes. This would cleave the molecule into 1-icosanol and disodium 2-sulphonatosuccinate.

Following this initial step, further degradation would proceed via:

1-Icosanol: This long-chain fatty alcohol would likely undergo β-oxidation, a common metabolic pathway for fatty acids and alcohols, breaking it down into smaller units.

Disodium 2-sulphonatosuccinate: This polar, highly water-soluble fragment would be more resistant to further rapid degradation but would eventually be mineralized by specialized microorganisms.

Computational models can rank these pathways by their likelihood and identify the major metabolites, which is essential for conducting a thorough environmental and toxicological assessment.

Future Research Directions and Emerging Trends for Disodium 1 Icosyl 2 Sulphonatosuccinate

Development of Green and Sustainable Synthetic Routes

Traditional synthesis of sulfosuccinates involves the esterification of an alcohol with maleic anhydride (B1165640), followed by sulfonation with a sulfite (B76179) or bisulfite. researchgate.netwikipedia.org While effective, these routes often rely on petrochemical feedstocks and can involve catalysts or solvents that are not environmentally benign. Future research must prioritize the development of greener synthetic pathways.

Key research objectives include:

Catalyst-Free Synthesis: Investigating synthetic methods that eliminate the need for catalysts, particularly those based on heavy metals. Research into synthesizing oleyl sulfosuccinate (B1259242) surfactants without a phase catalyst has shown high yields, presenting an eco-friendly route that reduces environmental problems. ripublication.com

Solventless Reactions: Exploring solid-state or melt-phase reactions to eliminate the use of volatile organic solvents, thereby reducing waste and energy consumption associated with solvent recovery.

Table 1: Comparison of Synthetic Routes for Sulfosuccinates

| Synthetic Route | Key Characteristics | Potential Green Advantages | Research Focus |

|---|---|---|---|

| Traditional Method | Petrochemical feedstocks, use of solvents and catalysts. | Well-established and high-yielding. | Improving efficiency and reducing waste. |

| Catalyst-Free Synthesis | Eliminates the need for potentially toxic catalysts. | Reduced environmental impact and simplified purification. ripublication.com | Optimizing reaction conditions for high conversion rates. |

| Solventless Reaction | Reactions occur in the absence of a solvent. | Eliminates volatile organic compounds (VOCs) and reduces waste. | Managing reaction kinetics and heat transfer. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Faster reaction times and lower energy consumption. | Scaling up from laboratory to industrial production. |

Exploration of Bio-based Feedstocks for Analogous Compounds

The chemical industry is undergoing a significant shift from petrochemical-based feedstocks to renewable, bio-based alternatives. adebiotech.org For surfactants, this involves utilizing oleochemicals derived from vegetable and animal oils and fats. ripublication.comomnitechintl.com The icosyl (C20) alkyl chain of Disodium (B8443419) 1-icosyl 2-sulphonatosuccinate can theoretically be sourced from renewable materials.

Future research should focus on:

Novel Oleochemical Sources: Identifying and evaluating non-food biomass and agricultural waste streams as sources for C20 fatty alcohols. This includes exploring oils from algae, insects, or non-edible oilseed crops to avoid competition with the food chain. adebiotech.orgarkema.com

Biorefinery Integration: Developing integrated biorefinery processes that efficiently convert biomass into a range of valuable products, including the fatty alcohol precursors for sulfosuccinate synthesis. This approach maximizes the value derived from the feedstock and minimizes waste. adebiotech.org

Enzymatic Synthesis: Utilizing enzymatic processes, such as lipase-catalyzed esterification, to produce the maleate (B1232345) ester intermediate. This offers high selectivity and mild reaction conditions compared to conventional chemical catalysis.

The successful development of bio-based routes will significantly enhance the sustainability credentials of long-chain sulfosuccinate surfactants. omnitechintl.com

Advanced Functionalization for Tailored Performance in Novel Materials

The molecular architecture of Disodium 1-icosyl 2-sulphonatosuccinate, with its long hydrophobic tail and two hydrophilic groups (carboxylate and sulfonate), makes it a candidate for advanced functionalization. researchgate.net Tailoring its structure can lead to enhanced performance in specialized, high-value applications.

Emerging trends in this area include:

Polymerizable Surfactants (Surfmers): Introducing a polymerizable group (like an allyl group) into the surfactant structure. This would allow this compound to act as both an emulsifier and a co-monomer in emulsion polymerization, covalently bonding to the polymer backbone and improving latex stability. researchgate.net

Gemini Surfactants: Synthesizing dimeric (Gemini) surfactants by linking two this compound molecules with a spacer group. Gemini surfactants often exhibit superior surface activity and lower critical micelle concentrations (CMCs) than their monomeric counterparts. researchgate.net

Hydrophobic Ion Pairing: Investigating the use of functionalized sulfosuccinates as counterions for hydrophobic ion pairing. Analogues of the common surfactant docusate (B154912) have been synthesized with various alkyl residues to create complexes with superior hydrophobicity for applications in peptide and protein delivery. nih.gov The long icosyl chain could offer unique advantages in this context.

Table 2: Potential Applications of Functionalized Sulfosuccinates

| Functionalization Type | Resulting Compound Class | Key Property Enhancement | Potential Application Area |

|---|---|---|---|

| Incorporation of a double bond | Surfmer (Reactive Surfactant) | Covalent bonding to polymer particles, reduced migration. | High-performance coatings, adhesives, and textiles. researchgate.net |

| Dimerization with a spacer | Gemini Surfactant | Significantly lower CMC, enhanced efficiency. researchgate.net | Enhanced oil recovery, advanced cleaning formulations. |

| Modification of alkyl chain | Hydrophobic Ion Pairing Agent | Increased lipophilicity of drug-surfactant complexes. nih.gov | Pharmaceutical formulations for drug delivery. |

Integration with Smart and Responsive Material Systems

"Smart" or "responsive" materials change their properties in response to external stimuli such as pH, temperature, light, or electric/magnetic fields. The self-assembly properties of surfactants like this compound make them ideal building blocks for such systems.

Future research could explore:

Stimuli-Responsive Emulsions: Designing emulsions stabilized by this compound that can be controllably broken by a specific trigger, such as a change in pH or temperature. This has applications in controlled release systems for agrochemicals or pharmaceuticals.

Self-Healing Materials: Incorporating micelles or vesicles of the surfactant into a polymer matrix. Upon damage to the material, these nanostructures could rupture, releasing a healing agent to repair the structure.

Viscoelastic Surfactant (VES) Fluids: The long icosyl chain may promote the formation of worm-like micelles, which can impart significant viscoelasticity to aqueous solutions. Research into how these properties change with salt concentration, temperature, and co-surfactants could lead to advanced fluids for applications like hydraulic fracturing or home care products. mdpi.com

Comprehensive Life Cycle Assessment in Academic Contexts

A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. erasm.org While industry-led LCAs exist for common surfactants, detailed, peer-reviewed academic studies on specific, long-chain variants like this compound are lacking.

A comprehensive academic LCA should be undertaken to:

Establish a Baseline: Quantify the environmental footprint of the current, conventional synthesis route, including energy consumption, greenhouse gas emissions, and water usage.

Compare Synthetic Routes: Evaluate the environmental performance of the green and bio-based synthetic routes proposed in sections 8.1 and 8.2 against the established baseline. This would provide quantitative data to guide the development of more sustainable technologies.